molecular formula C9H11F5N2O3 B2562746 8,8-Difluoro-6-methyl-2,6-diazaspiro[3.4]octan-7-one;2,2,2-trifluoroacetic acid CAS No. 2193067-09-1

8,8-Difluoro-6-methyl-2,6-diazaspiro[3.4]octan-7-one;2,2,2-trifluoroacetic acid

Cat. No.: B2562746
CAS No.: 2193067-09-1
M. Wt: 290.19
InChI Key: PKMLLWUNGLGISP-UHFFFAOYSA-N
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Description

8,8-Difluoro-6-methyl-2,6-diazaspiro[3.4]octan-7-one;2,2,2-trifluoroacetic acid: is a chemical compound with the molecular formula C9H11F5N2O3 and a molecular weight of 290.19 g/mol . This compound is known for its unique spirocyclic structure, which includes a diazaspiro core and multiple fluorine atoms. The presence of fluorine atoms often imparts significant chemical stability and bioactivity to the compound .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8,8-Difluoro-6-methyl-2,6-diazaspiro[3.4]octan-7-one;2,2,2-trifluoroacetic acid typically involves the following steps :

    Formation of the Spirocyclic Core: The spirocyclic core is formed through a cyclization reaction involving appropriate precursors. This step often requires the use of strong bases or acids to facilitate the cyclization.

    Introduction of Fluorine Atoms: The fluorine atoms are introduced through fluorination reactions, which may involve reagents such as diethylaminosulfur trifluoride (DAST) or other fluorinating agents.

    Final Purification: The final compound is purified using techniques such as recrystallization or chromatography to achieve the desired purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or halides.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .

Scientific Research Applications

Chemistry:

Biology and Medicine:

Industry:

Mechanism of Action

The mechanism of action of 8,8-Difluoro-6-methyl-2,6-diazaspiro[3.4]octan-7-one;2,2,2-trifluoroacetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms in the compound enhance its binding affinity and specificity towards these targets. The compound may inhibit or activate specific pathways, leading to the desired biological or chemical effects .

Comparison with Similar Compounds

Uniqueness: The presence of multiple fluorine atoms in 8,8-Difluoro-6-methyl-2,6-diazaspiro[3.4]octan-7-one;2,2,2-trifluoroacetic acid imparts unique chemical stability and bioactivity, making it distinct from other similar compounds.

Properties

IUPAC Name

8,8-difluoro-6-methyl-2,6-diazaspiro[3.4]octan-7-one;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10F2N2O.C2HF3O2/c1-11-4-6(2-10-3-6)7(8,9)5(11)12;3-2(4,5)1(6)7/h10H,2-4H2,1H3;(H,6,7)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKMLLWUNGLGISP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC2(CNC2)C(C1=O)(F)F.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11F5N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2193067-09-1
Record name 8,8-difluoro-6-methyl-2,6-diazaspiro[3.4]octan-7-one; trifluoroacetic acid
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